

MLN120B Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	MLN120B dihydrochloride	
Cat. No.:	B10787994	Get Quote

For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **MLN120B dihydrochloride**, a potent and selective IkB kinase β (IKK β) inhibitor. This guide covers its chemical properties, mechanism of action, and key experimental data, presented in a format designed for easy reference and application in a laboratory setting.

Core Chemical and Physical Data

MLN120B dihydrochloride is the hydrochloride salt form of MLN120B. The following table summarizes its key chemical and physical properties.

Property	Value
CAS Number	1782573-78-7[1][2][3]
Molecular Weight	439.72 g/mol [1]
Molecular Formula	C19H15ClN4O2·2HCl[1]
Purity	≥98% (HPLC)[1]
Solubility	Soluble to 20 mM in DMSO and to 5 mM in water with gentle warming.[1]
Storage	Store at -20°C[1]



For reference, the properties of the free base and monohydrochloride salt are provided below:

Compound	CAS Number	Molecular Weight
MLN120B (Free Base)	783348-36-7	366.80 g/mol
MLN120B Hydrochloride	1350272-92-2	Not Available

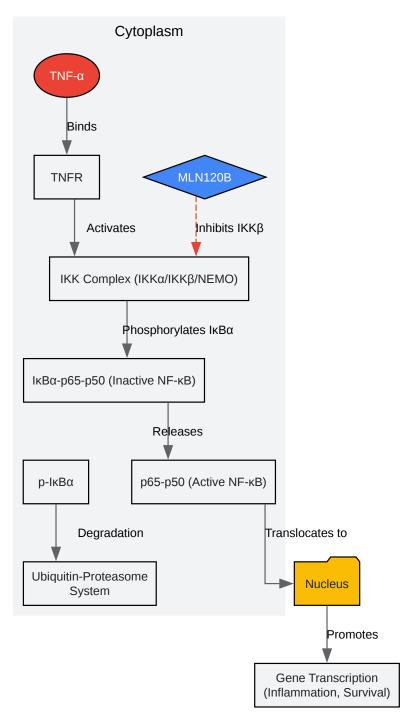
Mechanism of Action: Selective IKKβ Inhibition

MLN120B is a potent, ATP-competitive inhibitor of IkB kinase β (IKK β) with an IC50 of 60 nM.[1] It exhibits high selectivity for IKK β over other kinases, including IKK α (EC50 >100 μ M) and IKK α (EC50 >100 μ M), as well as a panel of 28 other kinases (EC50 >50 μ M).[1]

The primary mechanism of action of MLN120B is the inhibition of the canonical NF- κ B signaling pathway. By inhibiting IKK β , MLN120B prevents the phosphorylation and subsequent degradation of I κ B α . This, in turn, sequesters the NF- κ B complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[4][5]



Mechanism of Action of MLN120B



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MLN120B inhibits the NF-kB signaling pathway.



In Vitro and In Vivo Activity

MLN120B has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly in multiple myeloma. It has been shown to inhibit both baseline and TNF-α-induced NF-κB activation.[4]

In Vitro Efficacy

MLN120B induces dose-dependent growth inhibition in multiple myeloma cell lines, ranging from 25% to 90%.[4] The IC₅₀ values for NF-κB reporter assays in RAW264.7 cells are 1.4 μM, 14.8 μM, and 27.3 μM for NF-κB2-luc2, IL8-luc2, and TNF-AIP3-luc2 reporters, respectively.[6]

Cell Line	Effect of MLN120B
Multiple Myeloma (general)	25% to 90% growth inhibition.[4]
MM.1S, U266, INA6	Almost complete blockage of cell growth stimulation induced by adherence to bone marrow stromal cells (BMSCs).[4]
RPMI 8226, INA6	Augments growth inhibition triggered by doxorubicin and melphalan.[4]

In Vivo Efficacy

In a severe combined immunodeficient (SCID)-hu mouse model of multiple myeloma, oral administration of MLN120B at 50 mg/kg twice daily for 3 weeks resulted in the inhibition of tumor growth.[6]

Experimental Protocols

The following are generalized protocols for key experiments involving MLN120B. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot for IκBα Phosphorylation

This protocol details the detection of $I\kappa B\alpha$ phosphorylation to assess the inhibitory effect of MLN120B on the NF- κB pathway.



· Cell Culture and Treatment:

- Plate cells (e.g., multiple myeloma cell lines) at a suitable density and allow them to adhere overnight.
- Pre-treat cells with desired concentrations of MLN120B (e.g., 1.25-20 μM) for 90 minutes.
 [5]
- Stimulate cells with an NF-κB activator (e.g., 5 ng/mL TNF-α) for 20 minutes.[5] Include appropriate vehicle controls.

Cell Lysis:

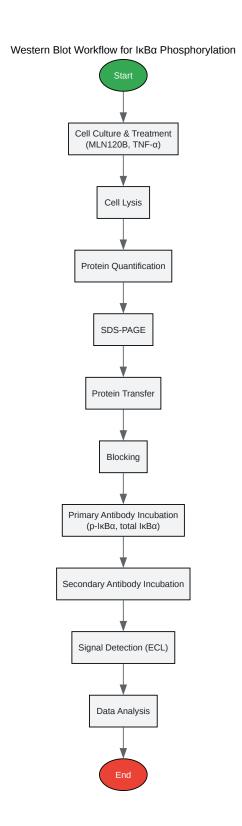
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

• Protein Quantification:

- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Prepare protein samples with Laemmli buffer and denature by boiling.
 - Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-IkB α and total IkB α overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.



Detect the signal using an ECL substrate and an imaging system.



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Workflow for Western Blot analysis.

Cell Viability Assay

This protocol outlines a method to determine the effect of MLN120B on the proliferation of multiple myeloma cells.

- · Cell Seeding:
 - Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.
- Compound Treatment:
 - Treat cells with a serial dilution of MLN120B (e.g., 0.1 to 100 μM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
- Viability Assessment (MTT Assay):
 - Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
 - Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

In Vivo SCID-hu Mouse Model

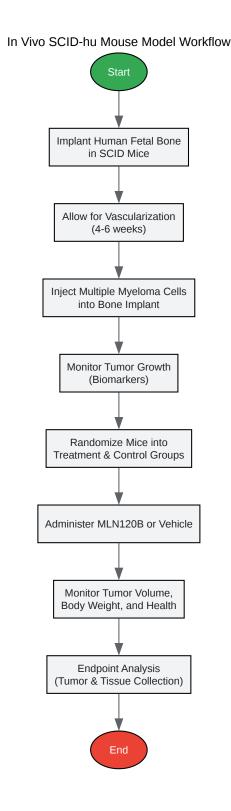
This protocol provides a general framework for evaluating the in vivo efficacy of MLN120B in a humanized mouse model of multiple myeloma.[4][7][8][9][10]

Animal Model:



- Use severe combined immunodeficient (SCID) mice.
- Surgically implant human fetal bone chips subcutaneously to create the "hu" environment.
 [8][9]
- Tumor Cell Inoculation:
 - After allowing for vascularization of the bone chip (typically 4-6 weeks), directly inject human multiple myeloma cells (e.g., INA-6) into the bone implant.[8]
- Treatment Regimen:
 - Once tumors are established (monitored by a biomarker such as soluble human IL-6 receptor), randomize mice into treatment and control groups.[8]
 - Administer MLN120B orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily).
 [6] The control group receives the vehicle.
- Efficacy Evaluation:
 - Monitor tumor growth by measuring tumor volume or a relevant biomarker in the serum.
 - Monitor animal body weight and overall health.
 - At the end of the study, euthanize the animals and collect tumors and tissues for further analysis (e.g., histology, Western blot).





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Workflow for in vivo efficacy studies.



Conclusion

MLN120B dihydrochloride is a valuable research tool for studying the NF-κB signaling pathway and its role in cancer and inflammatory diseases. Its high potency and selectivity for IKKβ make it a suitable agent for both in vitro and in vivo preclinical studies. The information and protocols provided in this guide are intended to facilitate the effective use of MLN120B in a research setting.

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